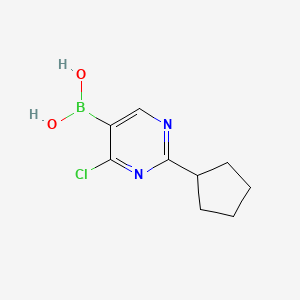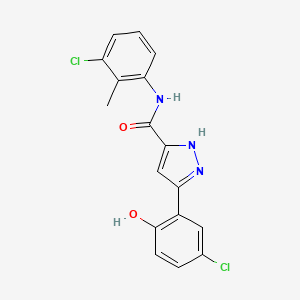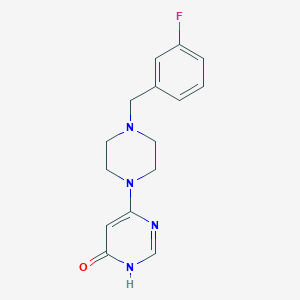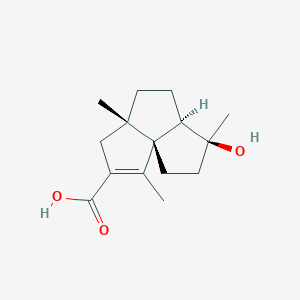
Benzaldehyde, 4-hydroxy-3,5-dimethoxy-, 2-(4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)hydrazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzaldehyde, 4-hydroxy-3,5-dimethoxy-, 2-(4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)hydrazone is a complex organic compound with a unique structure that combines benzaldehyde and triazine derivatives. This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzaldehyde, 4-hydroxy-3,5-dimethoxy-, 2-(4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)hydrazone typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-hydroxy-3,5-dimethoxybenzaldehyde and 2-(4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)hydrazine.
Condensation Reaction: The two starting materials undergo a condensation reaction under controlled conditions, often in the presence of a catalyst or under reflux conditions.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Benzaldehyde, 4-hydroxy-3,5-dimethoxy-, 2-(4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)hydrazone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or amines, depending on the reagents used.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
Benzaldehyde, 4-hydroxy-3,5-dimethoxy-, 2-(4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)hydrazone has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases, particularly those involving oxidative stress and inflammation.
Industry: Utilized in the development of new materials and chemical products.
Mécanisme D'action
The mechanism of action of Benzaldehyde, 4-hydroxy-3,5-dimethoxy-, 2-(4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)hydrazone involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in cellular processes.
Pathways: It can modulate signaling pathways related to oxidative stress, inflammation, and cell proliferation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Syringaldehyde: A related compound with similar structural features but different functional groups.
Vanillin: Another benzaldehyde derivative with distinct chemical properties and applications.
4-Hydroxy-3,5-dimethoxybenzoic acid: Shares structural similarities but differs in its functional groups and reactivity.
Uniqueness
Benzaldehyde, 4-hydroxy-3,5-dimethoxy-, 2-(4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)hydrazone is unique due to its combination of benzaldehyde and triazine moieties, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C20H27N7O5 |
|---|---|
Poids moléculaire |
445.5 g/mol |
Nom IUPAC |
4-[[(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)hydrazinylidene]methyl]-2,6-dimethoxyphenol |
InChI |
InChI=1S/C20H27N7O5/c1-29-15-11-14(12-16(30-2)17(15)28)13-21-25-18-22-19(26-3-7-31-8-4-26)24-20(23-18)27-5-9-32-10-6-27/h11-13,28H,3-10H2,1-2H3,(H,22,23,24,25) |
Clé InChI |
XYCSUHCWBVIYOT-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=CC(=C1O)OC)C=NNC2=NC(=NC(=N2)N3CCOCC3)N4CCOCC4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(4-Azido-2-hydroxy-6,8-dioxabicyclo[3.2.1]octan-3-yl) acetate](/img/structure/B14088046.png)


![N-cyclopentyl-1-[(2,4-dihydroxy-6-methylpyrimidin-5-yl)sulfonyl]piperidine-4-carboxamide](/img/structure/B14088053.png)
![2-(2,5-dichlorophenyl)-5,7-dimethyl-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaene-4,6,17-trione](/img/structure/B14088069.png)




![Bis(3-methyl-2-phenylimidazo[1,2-a]pyridin-4-ium-1-yl)diazene;dibromide](/img/structure/B14088098.png)

![4-hydroxy-1,6,7-trimethyl-8-[3-(4-methylpiperazin-1-yl)propyl]-1H-imidazo[2,1-f]purin-2(8H)-one](/img/structure/B14088122.png)
![2-[2-(4-Chlorophenyl)ethyl]benzonitrile](/img/structure/B14088127.png)
![3-(4-fluorophenyl)-N-[(E)-1-(3-hydroxyphenyl)ethylideneamino]-1H-pyrazole-5-carboxamide](/img/structure/B14088128.png)
